molecular formula C15H15NO2S B1684309 Armodafinil CAS No. 112111-43-0

Armodafinil

Numéro de catalogue: B1684309
Numéro CAS: 112111-43-0
Poids moléculaire: 273.4 g/mol
Clé InChI: YFGHCGITMMYXAQ-LJQANCHMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Armodafinil is a non-amphetamine wakefulness-promoting agent approved for treating excessive sleepiness (ES) associated with narcolepsy, obstructive sleep apnea (OSA), and shift work disorder (SWD) . It is the pure R-enantiomer of racemic modafinil, offering a refined pharmacological profile due to its stereoselective composition. Unlike modafinil, which contains both R- and S-enantiomers, this compound selectively retains the longer-lasting R-enantiomer, resulting in sustained plasma concentrations and prolonged therapeutic effects . Its mechanism of action involves dopamine reuptake inhibition via binding to the dopamine transporter, enhancing cortical activity and alertness without significant amphetamine-like side effects .

Propriétés

IUPAC Name

2-[(R)-benzhydrylsulfinyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGHCGITMMYXAQ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920667
Record name Armodafinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112111-43-0
Record name (-)-Modafinil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112111-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Armodafinil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Armodafinil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06413
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Armodafinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-2R-[(Diphenylmethyl)sulfinyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARMODAFINIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V63XWA605I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

One-Pot Esterification-Amination Process

The most industrially viable method, detailed in patent EP2159219A2, involves a two-step one-pot reaction starting with R-modafinic acid. In the first step, R-modafinic acid is combined with methanol or ethanol in the presence of an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid, forming the corresponding alkyl ester. This intermediate is subsequently treated with aqueous ammonia or ammonium hydroxide, inducing nucleophilic acyl substitution to yield this compound with a reported purity of >99% enantiomeric excess (ee).

Critical parameters include:

  • Solvent selection : Methanol achieves higher esterification rates (92% yield in 4 hours) compared to ethanol (85% yield in 6 hours) due to its lower steric hindrance.
  • Acid catalyst concentration : Optimal sulfuric acid loading is 0.5–1.0 molar equivalents, with excess acid leading to racemization.
  • Ammonia stoichiometry : A 2:1 molar ratio of ammonia to ester prevents residual ester impurities, ensuring >98% conversion.

This method eliminates the need for chromatographic purification, as crude this compound precipitates directly from the reaction mixture in 78–82% overall yield.

Thiol-Alkylation and Oxidation Pathways

Alternative routes begin with benzhydrol, as described in PMC6268879. Lawesson’s reagent converts benzhydrol to benzhydrylthiol, which undergoes S-alkylation with chloroacetonitrile to form the nitrile intermediate. Hydrolysis with potassium hydroxide yields benzhydrylsulfanyl acetic acid, which is oxidized using hydrogen peroxide (H2O2) in acetic acid to generate the sulfoxide moiety. Final amidation with ammonia produces this compound in 67% yield over four steps.

Step Reaction Reagents/Conditions Yield
1 Thiolation Lawesson’s reagent, toluene, 110°C 73%
2 S-Alkylation Chloroacetonitrile, K2CO3, acetone 77%
3 Oxidation 30% H2O2, acetic acid, 40°C 67%
4 Amidation NH4OH, DCM 83%

This pathway’s limitation lies in the racemization risk during oxidation, necessitating chiral HPLC purification to achieve >99% ee.

Analytical Characterization and Quality Control

Chiral Chromatography

Enantiomeric purity is quantified via HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns. A mobile phase of n-hexane:ethanol (90:10) resolves R- and S-modafinil with a retention time difference of 4.2 minutes, enabling precise ee measurement. Regulatory guidelines mandate ≤0.1% S-enantiomer in final API batches.

Spectroscopic Validation

  • IR Spectroscopy : The sulfinyl group exhibits characteristic absorption at 1040 cm−1, while the amide C=O stretch appears at 1665 cm−1.
  • 1H NMR : Diagnostic signals include the benzhydryl protons (δ 5.32 ppm, singlet) and sulfinyl proton (δ 3.11 ppm, multiplet).

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Recent advancements employ microreactors for the esterification step, reducing reaction time from 4 hours to 15 minutes. Enhanced heat transfer minimizes side products, boosting overall yield to 88%.

Green Chemistry Initiatives

Solvent recycling protocols recover >95% methanol via fractional distillation, lowering waste generation. Catalytic hydrogen peroxide oxidation replaces stoichiometric m-CPBA, reducing halogenated byproducts.

Emerging Applications of this compound Derivatives

Anti-Inflammatory Modifications

Sulfoxide derivatives (e.g., compound 12b ) inhibit LPS-induced nitrite production in BV-2 microglia (IC50 = 1.2 µM), surpassing aspirin’s efficacy (IC50 = 5.6 µM). Aliphatic side chains enhance activity, while aromatic groups reduce potency.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique :

    Chimie : Utilisé comme bloc de construction chiral dans la synthèse d’autres composés.

    Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et ses propriétés neuroprotectrices potentielles.

    Médecine : Principalement utilisé pour traiter les troubles du sommeil ; également étudié pour son utilisation potentielle dans le traitement du trouble déficitaire de l’attention avec hyperactivité, du syndrome de fatigue chronique et de la dépression majeure.

    Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence en chimie analytique.

Applications De Recherche Scientifique

2.1. Excessive Sleepiness Disorders

Armodafinil is primarily indicated for the treatment of excessive sleepiness associated with:

  • Obstructive Sleep Apnea (OSA) : Studies show that this compound improves wakefulness in patients with residual sleepiness despite continuous positive airway pressure (CPAP) therapy. A meta-analysis indicated a significant reduction in Epworth Sleepiness Scale scores compared to placebo, confirming its efficacy in this population .
  • Shift Work Disorder (SWD) : Clinical trials have demonstrated that this compound significantly enhances patient-reported functioning and quality of life in individuals suffering from SWD, with statistically significant improvements noted in various measures of daily functioning .
  • Narcolepsy : this compound is also approved for narcolepsy, where it helps manage excessive daytime sleepiness effectively .

2.2. Cancer-Related Fatigue

While this compound has been explored for cancer-related fatigue, recent studies have shown mixed results. One randomized clinical trial found no meaningful benefit in reducing fatigue among cancer patients . This indicates that while this compound is effective for sleep disorders, its role in cancer-related fatigue requires further investigation.

2.3. Cognitive Enhancement

Recent research has focused on innovative delivery methods, such as this compound-loaded microneedle patches. These patches have shown promise in enhancing cognitive functions in sleep-deprived models, suggesting potential applications beyond traditional oral administration . The pharmacokinetic profile indicates that microneedles can maintain stable blood concentrations longer than oral forms.

Long-Term Efficacy and Tolerability

This compound has been evaluated for long-term use (over 12 months) and has demonstrated sustained efficacy and tolerability among patients with excessive sleepiness associated with OSA, SWD, or narcolepsy . Monitoring for side effects such as increased blood pressure is recommended during prolonged treatment.

Comparative Efficacy

The efficacy of this compound compared to other stimulants or wakefulness-promoting agents has been a subject of interest:

ConditionThis compound EfficacyComparison with Other Agents
Obstructive Sleep ApneaSignificant improvement in wakefulnessModafinil shows similar effects but with different pharmacokinetics
Shift Work DisorderImproved quality of life and functioningCaffeine may provide short-term benefits but lacks long-term data
NarcolepsyEffective in managing excessive daytime sleepinessStimulants like amphetamines may have more side effects

Mécanisme D'action

L’Armodafinil favorise l’éveil en influençant plusieurs systèmes de neurotransmetteurs dans le cerveau. Il cible principalement le transporteur de dopamine, inhibant la recapture de la dopamine et augmentant ainsi les niveaux de dopamine extracellulaire. Cette action est considérée comme améliorant l’éveil et la vigilance. De plus, l’this compound peut affecter d’autres neurotransmetteurs tels que la noradrénaline, la sérotonine et l’histamine, contribuant à ses effets stimulants de l’éveil .

Comparaison Avec Des Composés Similaires

Wakefulness Promotion

  • OSA and SWD : this compound significantly improved wakefulness in patients adherent to nCPAP therapy, with 71% responders vs. 53% for placebo . In SWD, this compound reduced maximum nighttime sleepiness by 2.0 points vs. 1.1 for placebo (P<0.0001) .
  • Narcolepsy : Both drugs show comparable efficacy, but this compound’s prolonged action may benefit patients requiring late-day alertness .

Comparative Potency

  • This compound 150 mg demonstrated equivalent efficacy to modafinil 200 mg in maintaining wakefulness, suggesting ~1.33x higher potency .

Cognitive Effects

This compound uniquely enhances long-term memory and attention in specific populations:

  • OSA Patients : Improved episodic secondary memory (verbal/visual recall) independent of attention improvements .
  • Multiple Sclerosis (MS) : Enhanced delayed verbal recall in MS patients (P<0.05), though other cognitive domains remained unaffected .
  • SWD : Improved continuity of attention and reduced fatigue severity (BFI score reduction from 4.8 to 3.6) .

Modafinil’s cognitive benefits are less consistently documented, with studies focusing primarily on wakefulness .

Other Wakefulness-Promoting Agents

  • Adrafinil : A prodrug converted to modafinil in the liver, but associated with hepatic enzyme elevation and slower onset .
  • Limited data suggest this compound’s superiority in safety for resistant bipolar depression .

Activité Biologique

Armodafinil, the R-enantiomer of modafinil, is a wakefulness-promoting agent primarily used to treat excessive sleepiness associated with conditions such as narcolepsy, obstructive sleep apnea (OSA), and shift work disorder (SWD). This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, efficacy in clinical settings, and safety profile.

Pharmacokinetics

This compound exhibits linear pharmacokinetics with a dose range of 50 to 400 mg. Key pharmacokinetic parameters include:

  • Absorption : Peak plasma concentrations (Cmax) occur approximately 2 hours post-administration when taken in a fasted state. Food intake delays peak concentration by 2-4 hours but does not affect overall bioavailability .
  • Elimination : The mean elimination half-life is around 15 hours, and steady state is typically reached within 7 days of daily dosing .
  • Volume of Distribution : this compound has an apparent volume of distribution of approximately 42 L .

The drug undergoes extensive metabolism primarily via hydrolytic deamidation and S-oxidation, with cytochrome P450 enzymes playing a significant role in its metabolic pathways .

This compound's wakefulness-promoting effects are attributed to its action on various neurotransmitter systems. It primarily enhances dopamine signaling by inhibiting the dopamine transporter (DAT), leading to increased extracellular dopamine levels . Additionally, this compound may influence other neurotransmitters, including norepinephrine and serotonin, contributing to its alertness-enhancing properties.

Case Studies and Clinical Trials

  • Excessive Sleepiness in Narcolepsy and OSA :
    • A study demonstrated that this compound significantly improved mean sleep latency from 2.3 minutes at baseline to 5.3 minutes after treatment, compared to placebo .
    • In patients with OSA receiving continuous positive airway pressure therapy, this compound was effective in reducing residual daytime sleepiness .
  • Shift Work Disorder :
    • Clinical trials reported that this compound improved sleepiness during night shifts and enhanced performance on cognitive tasks compared to placebo .
  • Long-Term Tolerability :
    • A multicenter study assessed the long-term use of this compound over 12 months in patients with excessive sleepiness due to OSA or SWD. The results indicated sustained efficacy and tolerability throughout the treatment period .

Safety Profile

This compound is generally well-tolerated, with adverse effects being mild to moderate. Common side effects include:

  • Headache
  • Dizziness
  • Nausea

Serious adverse events are rare but can occur; monitoring is recommended for patients with pre-existing cardiovascular conditions due to potential increases in blood pressure .

Summary Table of Key Findings

ParameterValue/Description
Cmax Reached ~2 hours post-dose
Half-Life ~15 hours
Volume of Distribution ~42 L
Common Side Effects Headache, dizziness, nausea
Primary Mechanism Dopamine transporter inhibition
Efficacy in Narcolepsy Improved sleep latency by ~3.1 minutes
Efficacy in OSA Reduced daytime sleepiness

Q & A

What methodologies are standard for quantifying armodafinil in human plasma, and how are they validated?

Basic Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in plasma. Key validation parameters include extraction recovery (e.g., protein precipitation combined with liquid-liquid extraction yields >85% recovery), matrix effect evaluation (±15% variability limit), and stability testing (bench-top, freeze-thaw, and long-term storage). For instance, a validated LC-MS/MS method demonstrated a linear range of 10–5000 ng/mL with precision (CV <8.5%) and accuracy (94–106%) .

How can population pharmacokinetic models optimize dosing strategies for this compound across diverse cohorts?

Advanced Research Question
Population pharmacokinetic (PopPK) modeling uses nonlinear mixed-effects approaches (e.g., NONMEM) to account for covariates like body weight and sex. A study of 583 subjects found this compound’s apparent clearance (CL/F) increases with weight (2.01 L/h in a 70-kg individual) and volume of distribution (Vc/F) is 10% lower in females. These models predict a 16.4% higher AUC in 50-kg patients versus 29.1% lower in 150-kg patients, guiding weight-adjusted dosing .

What experimental designs best evaluate this compound’s cognitive benefits in OSA patients with residual excessive sleepiness?

Basic Research Question
Randomized, double-blind, placebo-controlled trials (RCTs) with nCPAP-adherent cohorts are optimal. Key endpoints include the Maintenance of Wakefulness Test (MWT) for objective wakefulness and the Cognitive Drug Research (CDR) system for episodic memory. For example, pooled analyses of two RCTs showed this compound improved long-term memory (Cohen’s d = 0.42, p <0.01) independently of attention metrics .

How should researchers reconcile contradictory efficacy data for this compound in cancer-related fatigue versus OSA?

Advanced Research Question
Contradictions arise from population heterogeneity (e.g., corticosteroid use in cancer patients blunts this compound’s effects) and outcome measurement variability. A phase III trial in high-grade glioma found no fatigue reduction (BFI score difference: 0.2 vs. placebo), contrasting OSA studies showing ESS score improvements (49% vs. 26% responders). Stratified analysis by baseline fatigue severity and controlling for confounders (e.g., steroid use) are critical .

Which validated scales are recommended for assessing fatigue in this compound trials?

Basic Research Question
The Brief Fatigue Inventory (BFI) and Epworth Sleepiness Scale (ESS) are validated tools. BFI quantifies global fatigue severity (0–10 scale), while ESS measures daytime sleepiness (score >10 indicates pathology). In OSA trials, this compound reduced BFI scores from 4.8 to 3.6 (p <0.001) and ESS scores by 4.3 points vs. placebo .

What statistical methods enhance pooled analyses of this compound trials with heterogeneous endpoints?

Advanced Research Question
Mixed-effects models and meta-analytic approaches (e.g., inverse-variance weighting) account for heterogeneity. A pooled analysis of two OSA trials used ANCOVA with baseline adjustment, revealing this compound’s sustained MWT latency improvement (2.8-minute difference vs. placebo, p = 0.036) despite varying study designs .

How to design a phase III trial for this compound in novel indications like shift-work disorder?

Basic Research Question
Use a multicenter, double-blind RCT with flexible dosing (50–250 mg/day) and crossover arms to assess dose-response. Primary endpoints should include Psychomotor Vigilance Task (PVT) lapses and CGI-C ratings. A narcolepsy trial demonstrated 71% CGI-C responders vs. 33% placebo (p <0.0001) using this framework .

How do pharmacokinetic differences between this compound and modafinil impact comparative efficacy studies?

Advanced Research Question
this compound’s longer tmax (3–4 hours vs. 2–3 hours for modafinil) and higher late-day plasma concentrations require study designs with extended monitoring periods. Dose-adjusted comparisons show this compound 150 mg provides equivalent AUC to modafinil 200 mg but superior wakefulness at 12–14 hours post-dose (p <0.05) .

What ethical considerations arise in this compound trials involving hormonal contraceptives?

Basic Research Question
this compound induces CYP3A4, reducing contraceptive efficacy by up to 50%. Protocols must mandate barrier methods for 1 month post-treatment. FDA labeling emphasizes this risk, with pregnancy registries tracking outcomes in exposed cohorts .

How can the FINER criteria improve hypothesis formulation in this compound research?

Advanced Research Question The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures rigorous questions. For example, a FINER-compliant study might ask: Does this compound improve working memory in OSA patients with comorbid depression? This aligns with feasibility (validated CDR tools), novelty (exploring dual pathology), and relevance (30% OSA-depression comorbidity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Armodafinil
Reactant of Route 2
Armodafinil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.